molecular formula C9H9F4NO B1469138 1,1,1-Trifluoro-3-[(4-fluorophenyl)amino]propan-2-ol CAS No. 1341983-13-8

1,1,1-Trifluoro-3-[(4-fluorophenyl)amino]propan-2-ol

Cat. No.: B1469138
CAS No.: 1341983-13-8
M. Wt: 223.17 g/mol
InChI Key: QEDLWGZFFCZQSJ-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-[(4-fluorophenyl)amino]propan-2-ol is an organic compound with the molecular formula C9H8F4O It is characterized by the presence of trifluoromethyl and fluorophenyl groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-3-[(4-fluorophenyl)amino]propan-2-ol typically involves the reaction of 4-fluoroaniline with 1,1,1-trifluoroacetone under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced catalytic systems and efficient separation techniques ensures the scalability and cost-effectiveness of the production process. The compound is typically purified using techniques such as distillation or chromatography to meet the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-[(4-fluorophenyl)amino]propan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The trifluoromethyl and fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups.

Scientific Research Applications

1,1,1-Trifluoro-3-[(4-fluorophenyl)amino]propan-2-ol has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules with specific properties.

    Biology: It serves as a probe or reagent in biochemical studies to investigate the interactions and functions of biological molecules.

    Medicine: The compound is explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.

    Industry: It is utilized in the development of advanced materials and specialty chemicals with unique properties.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-[(4-fluorophenyl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways The trifluoromethyl and fluorophenyl groups contribute to its binding affinity and selectivity towards certain enzymes or receptors The compound may modulate the activity of these targets, leading to various biological effects

Comparison with Similar Compounds

1,1,1-Trifluoro-3-[(4-fluorophenyl)amino]propan-2-ol can be compared with other similar compounds, such as:

    1,1,1-Trifluoro-2-propanol: This compound shares the trifluoromethyl group but lacks the fluorophenyl group, resulting in different chemical properties and applications.

    4-Fluoroaniline: While it contains the fluorophenyl group, it does not have the trifluoromethyl group, leading to distinct reactivity and uses.

    1,1,1-Trifluoro-3-[(4-chlorophenyl)amino]propan-2-ol:

The unique combination of trifluoromethyl and fluorophenyl groups in this compound distinguishes it from these similar compounds, providing it with specific properties and advantages for various scientific and industrial applications.

Properties

IUPAC Name

1,1,1-trifluoro-3-(4-fluoroanilino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F4NO/c10-6-1-3-7(4-2-6)14-5-8(15)9(11,12)13/h1-4,8,14-15H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEDLWGZFFCZQSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCC(C(F)(F)F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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